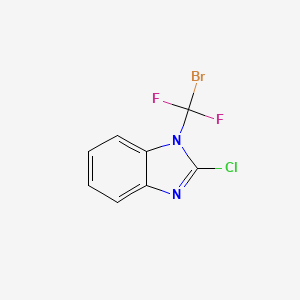
1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole is a compound of significant interest in the field of organic chemistry. This compound features a benzodiazole ring substituted with bromodifluoromethyl and chloro groups, which impart unique chemical properties and reactivity. The presence of both bromine and fluorine atoms makes it a valuable intermediate in various synthetic applications.
Preparation Methods
The synthesis of 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole can be achieved through several routes. One common method involves the reaction of 2-chloro-1H-1,3-benzodiazole with bromodifluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired transformation.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO or acetonitrile. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Scientific Research Applications
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole involves its ability to participate in various chemical reactions due to the presence of reactive bromodifluoromethyl and chloro groups. These groups can undergo nucleophilic substitution, cross-coupling, and other reactions, allowing the compound to modify target molecules and pathways . The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
Comparison with Similar Compounds
1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1-(Chlorodifluoromethyl)-2-chloro-1H-1,3-benzodiazole: Similar in structure but with a chlorodifluoromethyl group instead of bromodifluoromethyl.
1-(Bromodifluoromethyl)-2-bromo-1H-1,3-benzodiazole: Features a bromo group in place of the chloro group.
1-(Difluoromethyl)-2-chloro-1H-1,3-benzodiazole: Lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H4BrClF2N2 |
|---|---|
Molecular Weight |
281.48 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]-2-chlorobenzimidazole |
InChI |
InChI=1S/C8H4BrClF2N2/c9-8(11,12)14-6-4-2-1-3-5(6)13-7(14)10/h1-4H |
InChI Key |
TXWIJOHIDDNWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)(F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)
![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride](/img/structure/B13468321.png)
amine hydrochloride](/img/structure/B13468326.png)
![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)

![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)

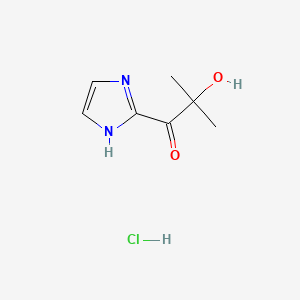
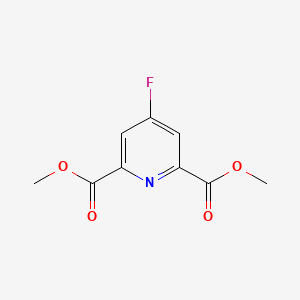
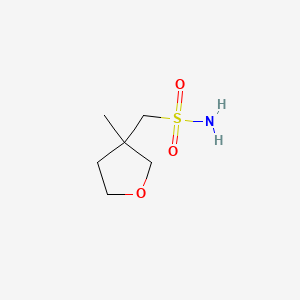
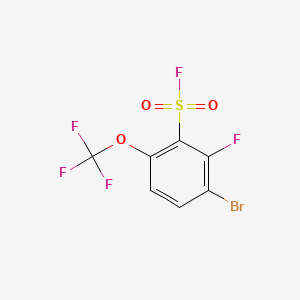
![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)
